molecular formula C25H20N4O4 B2514389 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207008-61-4

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2514389
M. Wt: 440.459
InChI Key: YHWSCTSFFXVLTJ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

The compound 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a 1,2,4-oxadiazole moiety. It is synthesized through the reaction of 2-aminobenzohydrazides with Schiff bases, resulting in the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles .

Synthesis Analysis

The synthesis of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves the reaction of 2-aminobenzohydrazides with Schiff bases in methanol followed by KMnO4 oxidation. The resulting products are characterized by spectral and analytical methods .

Molecular Structure Analysis

The molecular structure of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione features a quinazoline core with a 1,2,4-oxadiazole moiety. The compound exhibits specific molecular interactions and packing arrangements in the solid state, impacting its structural properties .

Chemical Reactions Analysis

The compound undergoes various chemical reactions, including electrophilic substitution reactions for radioiodination. The reaction parameters affecting the labeling yield, concentration, pH, and time were studied to optimize the labeling conditions. The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione include stability for up to 24 hours, with significant uptake in the thyroid and tumor cells. The compound's stability and biodistribution provide insights for developing potent radiopharmaceuticals for targeting tumor cells .

Relevant Papers

  • "Reaction of 2-aminobenzohydrazides with Schiff bases: a new route to 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)-phenyl]-5-aryl-1,3,4-oxadiazoles"
  • "Similarities and differences in the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones"
  • "Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice"

Scientific Research Applications

Antitumor Activity

A study focusing on the biological activity of natural products containing a 1,2,4-oxadiazole ring, such as 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, revealed that certain analogs synthesized from these compounds exhibited significant antitumor activity against various cell lines. Specifically, one of the synthesized compounds demonstrated a mean IC50 value of approximately 9.4 µM, indicating potent antitumor properties (Maftei et al., 2013).

Synthesis Techniques

The one-pot synthesis technique for quinazoline-2,4-diones has been developed, enhancing the efficiency of producing these compounds. This process utilizes commercially available precursors and is compatible with various substrates bearing different functional groups. Such advancements in synthetic methods are crucial for the practical and convenient preparation of quinazoline-2,4-diones, which are key intermediates in the pharmaceutical industry (Chen et al., 2020).

Enzyme Inhibition Properties

Research on various 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines has demonstrated their effectiveness as inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. These studies suggest that compounds like 3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione could potentially serve as potent and selective inhibitors for specific enzyme activities, which is valuable in medicinal chemistry (Takase et al., 1994).

Herbicidal Potential

Some studies have explored the herbicidal activity of quinazoline-2,4-diones, indicating their potential as novel inhibitors in agricultural applications. These compounds have shown promising results in controlling a broad spectrum of weeds, suggesting that they could be optimized for use as effective herbicides (Wang et al., 2014).

properties

CAS RN

1207008-61-4

Product Name

3-(4-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H20N4O4

Molecular Weight

440.459

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O4/c1-15-3-7-17(8-4-15)22-27-23(33-28-22)18-9-12-20-21(13-18)26-25(31)29(24(20)30)14-16-5-10-19(32-2)11-6-16/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

YHWSCTSFFXVLTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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